N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
This compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused tricyclic core with a 4-oxo-1,4-dihydropyrido moiety. Its structure includes a 1-methyl group at the pyrido nitrogen and a 4-chlorophenyl carboxamide substituent at position 2.
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O2/c1-22-14(17(24)20-12-7-5-11(19)6-8-12)10-13-16(22)21-15-4-2-3-9-23(15)18(13)25/h2-10H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARYUJIKQNYBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide, a compound with a complex heterocyclic structure, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.
1. Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 352.78 g/mol. It is synthesized through a multi-step process involving the reaction of pyrido[1,2-a]pyrimidine derivatives with various amino acid methyl esters under specific conditions to yield the target carboxamide structure. The synthesis typically involves:
- Refluxing the starting materials in methanol and triethylamine.
- Hydrolysis of ester derivatives to form carboxylic acids.
- Condensation with aniline derivatives using carbonyldiimidazole (CDI) as a coupling agent .
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably:
- Cell Proliferation Inhibition : The compound exhibited significant inhibition of cell proliferation in human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). The mechanism was linked to the inhibition of key enzymes involved in nucleotide metabolism, leading to apoptosis in cancer cells .
- Molecular Docking Studies : Computational analyses revealed strong binding affinities for tyrosine kinase receptors involved in cancer progression, suggesting that this compound may act as a selective inhibitor of these targets .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties:
- Dihydrofolate Reductase (DHFR) : As part of a broader class of pyrido[2,3-d]pyrimidines, it has shown potential as a DHFR inhibitor. This enzyme is crucial for DNA synthesis and cell division, making it a target for anticancer drugs .
3. Comparative Biological Activity
To better understand the biological activity of this compound relative to other compounds in its class, a comparison table is presented below:
4. Case Studies
Several case studies have highlighted the effectiveness of this compound:
Scientific Research Applications
N-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound with a pyrido-pyrrolo-pyrimidine framework. It has a molecular weight of approximately 352.78. The compound is a yellow solid with a melting point of 287-288 °C.
Spectroscopic Properties
Spectroscopic analyses such as infrared (IR) and nuclear magnetic resonance (NMR) have been employed to characterize N-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide. The IR spectrum shows peaks at 3137 cm (NH), 1676 cm (C=O), and 1609 cm (C=N), while the NMR spectrum reveals signals indicative of the molecular structure.
Biological Activity
N-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has demonstrated significant biological activity, particularly as an inhibitor of the main protease (Mpro) of SARS-CoV-2. In vitro studies have shown that derivatives of this compound can prevent viral growth by over 90% at effective concentrations while exhibiting low cytotoxicity against Vero cells. The binding affinity of this compound is attributed to multiple non-covalent interactions with amino acids within the active site of Mpro, suggesting its potential as an antiviral agent.
Potential Applications
N-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has potential applications in medicinal chemistry due to its antiviral properties. It is being explored as a candidate for developing treatments against COVID-19 and possibly other viral infections due to its ability to inhibit viral proteases. Additionally, compounds within this class may exhibit anticancer properties due to structural similarities with known anticancer agents.
Extensive interaction studies have utilized molecular docking simulations to evaluate how N-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide binds within the active site of SARS-CoV-2 Mpro. These studies reveal strong hydrogen bonding interactions with critical residues such as Gly143, Cys145, and Glu166. The analysis indicates that the compound's structural features allow for effective positioning within the binding pocket, enhancing its inhibitory activity.
Chemical Reactions Analysis
Core Scaffold Formation
The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine framework is constructed via cyclization reactions starting from intermediates such as 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (or its 9-methyl derivative). Key steps include:
- Cyclocondensation : Reaction with methyl-N-methyl glycinate derivatives in methanol/triethylamine under reflux forms methyl 1-benzyl/methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate intermediates (yields: 65–78%) .
- Hydrolysis : Treatment with aqueous lithium hydroxide converts ester intermediates to carboxylic acids (e.g., 19 , 20 ) .
- Carboxamide Formation : Condensation of carboxylic acids with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI) in acetonitrile yields the target compound (Scheme 1) .
Table 1: Reaction Conditions and Yields for Key Steps
Functionalization Reactions
The compound undergoes derivatization at multiple positions:
- N-1 Substitution : Alkylation or benzylation at the N-1 position using alkyl halides or benzyl bromides enhances solubility and bioactivity .
- C-9 Methylation : Methylation at C-9 (via Friedel-Crafts alkylation) improves metabolic stability .
- Carboxamide Modification : Replacement of the 4-chlorophenyl group with other aryl/heteroaryl amines modulates electronic and steric properties.
Table 2: Functionalization Reactions and Outcomes
| Modification Site | Reagents/Conditions | Key Products | Application |
|---|---|---|---|
| N-1 | 3-Methoxypropyl bromide, K₂CO₃, DMF | EVT-2591782 | Enhanced bioavailability |
| C-9 | Methyl iodide, AlCl₃, CH₂Cl₂ | 1,9-Dimethyl derivatives | Improved stability |
| Carboxamide | 3,4-Dimethoxyaniline, CDI, acetonitrile | EVT-2686864 | SAR optimization |
Hydrolytic Stability
- Acidic Conditions : The carboxamide bond remains stable in dilute HCl (10% v/v, 24 h) but hydrolyzes in concentrated HCl (6M, 8 h) to yield the corresponding carboxylic acid .
- Basic Conditions : Rapid hydrolysis occurs in NaOH (1M, 2 h), forming water-soluble carboxylate salts .
Thermal and Photolytic Behavior
- Thermal Stability : Decomposition observed at >250°C (TGA analysis) .
- Light Sensitivity : UV exposure (254 nm, 48 h) induces <5% degradation, confirming photostability.
Suzuki-Miyaura Coupling
The chlorophenyl group participates in palladium-catalyzed cross-coupling with arylboronic acids:
- Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h) .
- Products : Biaryl derivatives with enhanced π-π stacking capabilities .
Microwave-Assisted Reactions
Microwave irradiation accelerates synthesis:
- Cyclization : 30% reduction in reaction time (4 h → 2.8 h) with comparable yields (72%) .
- Ester Hydrolysis : Complete conversion in 45 minutes (vs. 2 h conventional).
Density Functional Theory (DFT) Studies
- Cyclization Transition States : DFT calculations (B3LYP/6-31G*) identify a six-membered cyclic transition state for the key cyclocondensation step (activation energy: 28.5 kcal/mol) .
- Hydrolysis Pathway : QM/MM simulations reveal nucleophilic attack by hydroxide ion at the carbonyl carbon (rate-limiting step) .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
- Substituent Effects : The target compound’s 4-chlorophenyl carboxamide distinguishes it from carboxylic acid derivatives (e.g., 4a, 4b, 4e), which exhibit higher aqueous solubility but lower membrane permeability .
- Synthetic Yields : Carboxylic acid derivatives (62% for 4a ) are synthesized more efficiently than sulfamoyl-containing analogs (38% for 10b ), likely due to steric challenges in introducing bulkier groups.
- Methylation Patterns : The 1,7-dimethyl derivative (4e) shows a lower melting point (243–245°C vs. 281–283°C for 4a), suggesting reduced crystallinity due to steric effects .
Spectroscopic and Analytical Data
- 1H NMR : The target compound’s aromatic region would differ from 4a (δ 7.07–8.84 ppm) due to the 4-chlorophenyl group. The N-methyl signal (δ ~3.94 ppm in 4a) is retained.
- Mass Spectrometry : The molecular ion peak for 4a at m/z 244.1 contrasts with the higher mass of the target compound (m/z ~353).
Q & A
Basic Research Questions
Q. What are the critical steps and optimal reaction conditions for synthesizing N-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of precursors (e.g., aminopyrroles and chloropyrimidines) and subsequent functionalization. Key steps include:
- Precursor activation : Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity during substitution reactions .
- Ring closure : Controlled heating (80–120°C) in inert atmospheres to prevent oxidation of sensitive intermediates .
- Yield optimization : Catalysts like Pd(PPh₃)₄ for cross-coupling reactions and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
- Key data : Reported yields range from 45–65% for analogous compounds, with purity confirmed by HPLC (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity analysis?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–3.8 ppm), and carbonyl signals (δ 165–175 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 423.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation at the N-aryl or methyl groups) impact biological activity?
- Methodology :
- SAR studies : Compare analogues with substituents like 4-methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing). For example:
| Substituent | Biological Activity (IC₅₀) | Target |
|---|---|---|
| 4-Cl-Ph | 12 nM (PARP-1 inhibition) | Cancer |
| 4-MeO-Ph | 85 nM (PARP-1 inhibition) | Cancer |
- Computational modeling : Use DFT calculations to correlate substituent electronic effects (Hammett σ values) with binding affinity to PARP-1 .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Methodology :
- Dose-response profiling : Test compound across multiple cell lines (e.g., MCF-7 vs. RAW 264.7 macrophages) to identify context-dependent effects .
- Off-target screening : Use kinome-wide assays to detect unintended interactions (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Metabolite analysis : LC-MS/MS to identify active metabolites that may contribute to divergent results .
Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be improved for in vivo studies?
- Methodology :
- Salt formation : Co-crystallization with succinic acid to enhance aqueous solubility .
- Prodrug design : Introduce ester moieties at the carboxamide group for hydrolytic activation in vivo .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve plasma half-life (e.g., 8-hour sustained release in murine models) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC₅₀ < 50 nM) while others show minimal activity in similar cancer models?
- Methodology :
- Cell line heterogeneity : Validate genetic backgrounds (e.g., BRCA1 status for PARP inhibitor sensitivity) .
- Assay conditions : Standardize ATP-based viability assays vs. caspase-3/7 apoptosis assays to avoid false negatives .
- Redox interference : Test compound stability in high-glutathione environments (e.g., add NAC to cell media) to rule out artifactual results .
Experimental Design Recommendations
Q. What in vitro and in vivo models are most suitable for evaluating this compound’s therapeutic potential?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
